3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole is a heterocyclic compound that features a unique structure combining a pyrrole ring with a triazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with bromoacetylenes, followed by cyclization to form the triazole ring. This process can be catalyzed by bases such as cesium carbonate in solvents like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole
- 3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine
Uniqueness
Compared to similar compounds, 3-bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole stands out due to its unique combination of a pyrrole and triazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable scaffold for drug discovery and other scientific applications .
Properties
CAS No. |
2763759-13-1 |
---|---|
Molecular Formula |
C5H6BrN3 |
Molecular Weight |
188.03 g/mol |
IUPAC Name |
3-bromo-5,6-dihydro-4H-pyrrolo[1,2-c]triazole |
InChI |
InChI=1S/C5H6BrN3/c6-5-4-2-1-3-9(4)8-7-5/h1-3H2 |
InChI Key |
JUHCCWQNBZNESR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=NN2C1)Br |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.